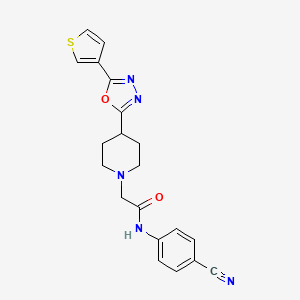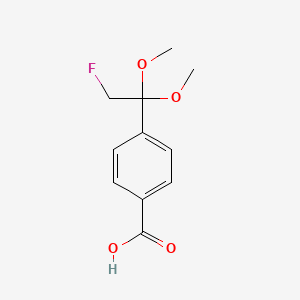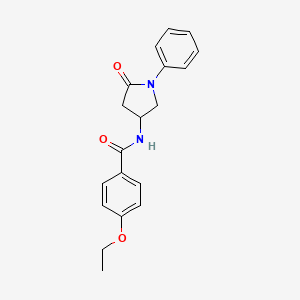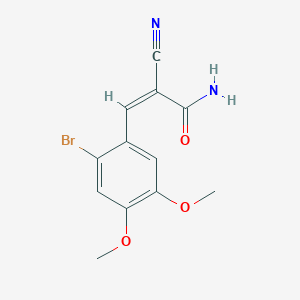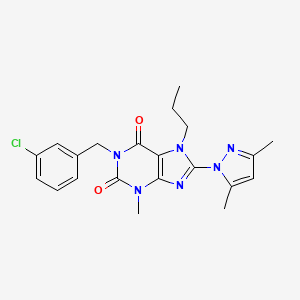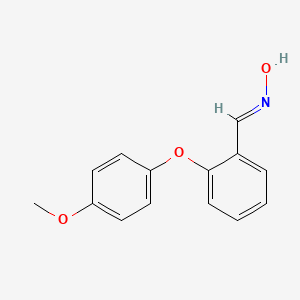
2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime is a derivative of benzaldehyde oxime, which is a class of organic compounds characterized by the presence of an oxime functional group attached to an aromatic aldehyde. The methoxy group in the compound suggests increased electron-donating properties, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related oxime compounds typically involves the reaction of an aldehyde with hydroxylamine. In the context of substituted benzaldehyde oximes, the synthesis may involve a two-step procedure starting from corresponding benzazoles or by direct oxidation of phenols. For instance, benzoxazole derivatives have been prepared from pentafluorophenyl benzazoles and shown to be useful as fluorescent probes . Similarly, phenolic oxidation with (diacetoxyiodo)benzene can yield various oxime derivatives, indicating that a similar approach might be applicable for synthesizing this compound .
Molecular Structure Analysis
The molecular structure of benzaldehyde oxime derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and UV-visible spectroscopy, as well as X-ray diffraction analysis. For example, the structure of a related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, has been reported with agreement between theoretical predictions and XRD data . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been determined by X-ray analysis . These studies suggest that detailed molecular structure analysis of this compound would likely involve similar techniques.
Chemical Reactions Analysis
Oxime compounds can participate in various chemical reactions, including chelation with metal ions and oxidation. For instance, benzeneacetaldehyde-4-hydroxy-alpha-oxo-aldoxime has been used as a reagent for the spectrophotometric determination of cobalt, forming a colored chelate . This indicates that this compound may also form complexes with metal ions. Additionally, reactions with organo-derivatives of Group III elements have been reported for pyridine-2-carbaldehyde oxime, leading to the formation of oximates . Such reactivity could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde oxime derivatives can be influenced by substituents on the aromatic ring. Studies on similar compounds, such as 4-methoxy-benzaldehyde oxime, have investigated their conformational, spectroscopic, optical, and physicochemical properties . These compounds exhibit interesting nonlinear optical (NLO) properties and stability arising from hyper-conjugative interactions. The presence of a methoxy group in this compound suggests that it may have similar properties, including potential applications in NLO materials.
Scientific Research Applications
Synthesis and Crystallography
Research has focused on the synthesis and crystallographic study of oxime ether derivatives, including compounds similar to 2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime. These studies provide insights into the molecular structures and electronic properties of these compounds. For instance, Dey et al. (2017) synthesized three oxime ether derivatives and analyzed their molecular geometries and intermolecular interactions, contributing to the understanding of their structural and electronic characteristics (Dey, Praveena, Pal, & Mukherjee, 2017).
Catalytic Applications
In catalysis, the role of oxime compounds in reactions is notable. Jiang et al. (2014) developed a benzylic C(sp3)–H oxyfunctionalization method that underscores the potential applications of similar oxime compounds in pharmaceutical and practical applications (Jiang, Chen, Huang, Liu, Cao, & Ji, 2014).
Lignin Model Studies
The behavior of oxime compounds in the acidolysis of lignin is another area of research. Yokoyama and Matsumoto (2010) explored the reaction mechanism of a lignin model compound related to this compound, which provides insights into the degradation and utilization of lignin (Yokoyama & Matsumoto, 2010).
Antimicrobial Research
Antibacterial properties of oxime derivatives have been studied as well. Behrami and Dobroshi (2019) synthesized new derivatives and evaluated their antibacterial activities, indicating the potential of oxime compounds in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Photoreactivity in Pulp Bleaching
The photoreactivity of lignin model compounds, including oxime derivatives, is relevant in the bleaching of chemical pulps. Ruggiero, Machado, Castellan, and Grelier (1997) investigated the irradiation of a lignin model compound, shedding light on the potential application of oxime compounds in industrial processes (Ruggiero, Machado, Castellan, & Grelier, 1997).
properties
IUPAC Name |
(NE)-N-[[2-(4-methoxyphenoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-8-13(9-7-12)18-14-5-3-2-4-11(14)10-15-16/h2-10,16H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIZBHKIVMCESZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

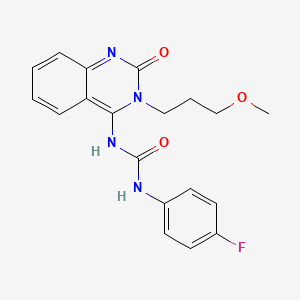
![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)
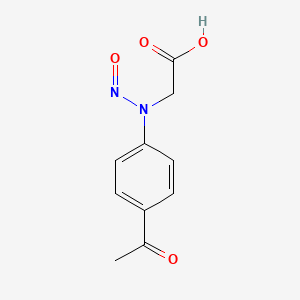
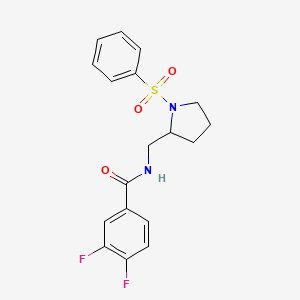
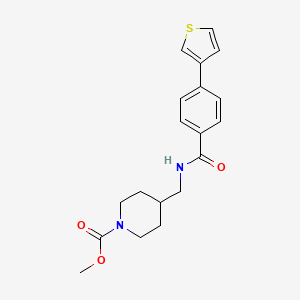
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)
